Etifenin
CAS No.: 63245-28-3
Cat. No.: VC1575117
Molecular Formula: C16H22N2O5
Molecular Weight: 322.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63245-28-3 |
|---|---|
| Molecular Formula | C16H22N2O5 |
| Molecular Weight | 322.36 g/mol |
| IUPAC Name | 2-[carboxymethyl-[2-(2,6-diethylanilino)-2-oxoethyl]amino]acetic acid |
| Standard InChI | InChI=1S/C16H22N2O5/c1-3-11-6-5-7-12(4-2)16(11)17-13(19)8-18(9-14(20)21)10-15(22)23/h5-7H,3-4,8-10H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) |
| Standard InChI Key | WNIDXAKKFOKNEF-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC(=O)O)CC(=O)O |
| Canonical SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC(=O)O)CC(=O)O |
Introduction
Chemical Properties and Structure
Molecular Identification
Etifenin is precisely identified through various chemical nomenclature systems and identifiers, which are essential for its accurate classification and scientific reference.
Table 1: Chemical Identifiers of Etifenin
| Parameter | Value |
|---|---|
| CAS Number | 63245-28-3 |
| Molecular Formula | C₁₆H₂₂N₂O₅ |
| Molecular Weight | 322.36 g/mol |
| InChIKey | WNIDXAKKFOKNEF-UHFFFAOYSA-N |
| Synonyms | N-(2,6-Diethylacetanilide)iminodiacetic acid; N-(2,6-Diethylphenylcarbamoylmethyl)iminodiacetic acid; [[[(2,6-Diethylphenyl)carbamoyl]methyl]imino]diacetic acid; 2,2'-({2-[(2,6-Diethylphenyl)amino]-2-oxoethyl}imino)diacetic acid |
The molecular formula C₁₆H₂₂N₂O₅ indicates that Etifenin contains 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms, creating a complex organic molecule with multiple functional groups .
Physical Properties
The physical characteristics of Etifenin determine its behavior under various conditions and are crucial for understanding its handling requirements, storage considerations, and potential applications.
Table 2: Physical Properties of Etifenin
| Property | Value |
|---|---|
| Physical State | Powder to crystal |
| Color | White to light yellow to light red |
| Melting Point | 187-190°C |
| Boiling Point | 460.98°C (estimated) |
| Density | 1.1446 g/cm³ (estimated) |
| Refractive Index | 1.5800 (estimated) |
| Water Solubility | Soluble |
| pKa | 1.69±0.10 (predicted) |
These physical properties demonstrate that Etifenin is a solid compound at room temperature with a relatively high melting point, suggesting strong intermolecular forces within its crystal structure. Its solubility in water indicates potential for aqueous formulations, which could be relevant for certain applications .
Chemical Reactivity and Stability
The chemical structure of Etifenin, particularly its carboxylic acid groups from the iminodiacetic acid moiety and the amide bond, contributes to its specific reactivity patterns. The iminodiacetic acid component contains two carboxylic acid groups that can participate in acid-base reactions, esterification, and potential coordination with metal ions. The predicted pKa value of 1.69±0.10 indicates that the compound is moderately acidic, which influences its behavior in various pH environments .
| Parameter | Details |
|---|---|
| Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
| Signal Word | Warning |
| RTECS Number | AG9712500 |
These safety classifications indicate that Etifenin possesses irritant properties affecting the skin, eyes, and respiratory system. Proper protective equipment should be utilized when handling this compound to minimize exposure risks .
Analytical Methods and Characterization
For research involving Etifenin, appropriate analytical methods would be essential for identification and purity determination. Based on its chemical properties, suitable analytical techniques might include:
-
High-Performance Liquid Chromatography (HPLC) for purity determination and quantification
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Infrared (IR) spectroscopy for functional group identification
-
Mass Spectrometry (MS) for molecular weight confirmation and fragment analysis
-
Ultraviolet-Visible (UV-Vis) spectroscopy for concentration determination in solution
These analytical methods would provide comprehensive characterization of Etifenin for research purposes and quality control in production environments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume